Hexyltrimethylammonium iodide
Overview
Description
Hexyltrimethylammonium iodide is a quaternary ammonium compound with the chemical formula C9H22IN. It is composed of a hexyl group attached to a nitrogen atom, which is also bonded to three methyl groups, and an iodide ion. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
Preparation Methods
Hexyltrimethylammonium iodide can be synthesized through a quaternization reaction. One common method involves the reaction of hexylamine with methyl iodide. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
C6H13NH2+CH3I→C6H13N(CH3)3I
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through recrystallization or other separation techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Hexyltrimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other anions through nucleophilic substitution reactions. For example, reacting with silver nitrate can produce hexyltrimethylammonium nitrate.
Oxidation and Reduction: While the compound itself is relatively stable, the iodide ion can participate in redox reactions. For instance, it can be oxidized to iodine using oxidizing agents like hydrogen peroxide.
Complex Formation: this compound can form complexes with various metal ions, which can be useful in catalysis and other applications.
Scientific Research Applications
Hexyltrimethylammonium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates.
Biology: The compound can be used in cell lysis buffers to disrupt cell membranes and release intracellular contents for further analysis.
Industry: this compound is used in the production of surfactants and detergents, as well as in the synthesis of other quaternary ammonium compounds.
Mechanism of Action
The mechanism of action of hexyltrimethylammonium iodide primarily involves its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery, where the compound can enhance the solubility and bioavailability of hydrophobic drugs. Additionally, the positively charged ammonium group can interact with negatively charged cell membranes, facilitating cell lysis and the release of intracellular contents.
Comparison with Similar Compounds
Hexyltrimethylammonium iodide can be compared with other quaternary ammonium compounds such as:
Hexadecyltrimethylammonium chloride: This compound has a longer alkyl chain, making it more hydrophobic and effective as a surfactant.
Dodecyltrimethylammonium bromide: With a shorter alkyl chain, this compound is less hydrophobic but still effective in disrupting cell membranes.
Cetyltrimethylammonium bromide: Similar to hexadecyltrimethylammonium chloride, this compound is widely used in biological applications for cell lysis and DNA extraction.
This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
hexyl(trimethyl)azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N.HI/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRVSIYVKVCGEW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16208-27-8 (Parent) | |
Record name | Ammonium, hexyltrimethyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015066770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50934023 | |
Record name | N,N,N-Trimethylhexan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15066-77-0 | |
Record name | 1-Hexanaminium, N,N,N-trimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15066-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium, hexyltrimethyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015066770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethylhexan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.